4-Bromo-6-fluoroisoquinoline is a chemical compound that belongs to the isoquinoline family, characterized by its unique molecular structure and potential biological activities. Its molecular formula is , with a molecular weight of 226.05 g/mol. This compound has gained attention in various fields of scientific research, particularly for its applications in medicinal chemistry and materials science. The presence of bromine and fluorine atoms in its structure contributes to its distinctive chemical properties and reactivity, making it a valuable scaffold for synthesizing other compounds.
4-Bromo-6-fluoroisoquinoline can be sourced from various chemical suppliers and is classified as a heterocyclic organic compound. It is particularly noted for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials, including organic light-emitting diodes (OLEDs) and solar cells .
The synthesis of 4-Bromo-6-fluoroisoquinoline can be achieved through several methods, each involving distinct reaction pathways:
These synthetic routes are optimized for high yield and purity, crucial for both laboratory research and industrial applications. The choice of solvents, temperatures, and catalysts plays a significant role in achieving successful reactions.
The molecular structure of 4-Bromo-6-fluoroisoquinoline features a bicyclic framework typical of isoquinolines, with a bromine atom at the fourth position and a fluorine atom at the sixth position. This arrangement significantly influences its chemical behavior.
4-Bromo-6-fluoroisoquinoline undergoes various chemical reactions, including:
Common reagents used in these reactions include:
The products formed depend on the specific reagents and conditions applied during these reactions.
The mechanism of action for 4-Bromo-6-fluoroisoquinoline involves its interaction with specific biological targets such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to various biological effects that are being explored in drug discovery contexts.
4-Bromo-6-fluoroisoquinoline is characterized by:
The compound exhibits notable reactivity due to the presence of halogen substituents. These properties make it suitable for further chemical modifications necessary in synthetic chemistry .
4-Bromo-6-fluoroisoquinoline has diverse applications across several scientific domains:
Introduction to Molecular Significance4-Bromo-6-fluoroisoquinoline (CAS 1416500-78-1) is a bifunctionalized heterocycle where the bromine atom facilitates transition metal-mediated cross-couplings and the fluorine atom serves as an activating group for nucleophilic substitution. This dual functionality makes it indispensable in medicinal chemistry for constructing complex molecules such as kinase inhibitors and neurotransmitter modulators [2] [6]. Its synthesis requires strategic halogen placement and regiocontrolled cyclization, with recent advances emphasizing atom economy and step efficiency.
Palladium catalysis enables direct functionalization of isoquinoline precursors, leveraging halogen atoms as coupling handles. The Suzuki-Miyaura reaction is particularly effective for introducing aryl/heteroaryl groups at the C4 position of bromofluoro-isoquinolines. Key factors influencing efficiency include:
Table 1: Ligand Impact on Palladium-Catalyzed Couplings of 4-Bromo-6-fluoroisoquinoline
Ligand | Reaction Type | Substrate | Yield (%) | Key Condition |
---|---|---|---|---|
Xantphos | Suzuki | Arylboronic acids | 90–95 | Pd(OAc)₂, Cs₂CO₃, 100°C |
Hydroxymethyl benzotriazole (L2) | Suzuki | Sterically hindered boronic acids | 88 | Pd(OAc)₂, K₂CO₃, 80°C |
SPhos | Buchwald-Hartwig | Secondary amines | 75 | Pd₂(dba)₃, t-BuONa, toluene |
Negishi couplings with zinc organyls exhibit superior chemoselectivity for C-Br over C-F bonds, enabling sequential functionalization [9].
Fluorination tactics exploit the electrophilicity of halogenated precursors:
Table 2: Nucleophilic Fluorination Methods Comparison
Method | Precursor | Fluorinating Agent | Regioselectivity | Yield (%) |
---|---|---|---|---|
Halogen Exchange (Br→F) | 4-Bromo-6-bromo-isoquinoline | KF | Low | 40 |
Directed ortho-Lithiation | Pivaloyl-protected aryl ethylamine | NFSI | High (C6) | 65 |
Deoxyfluorination | 6-Hydroxyisoquinoline | DAST | Moderate | 55 |
Bicyclic core formation often precedes halogenation:
Classical routes suffer from multi-step sequences and harsh conditions:
Method | Steps | Overall Yield (%) | Byproducts | Key Advantage |
---|---|---|---|---|
Nitration/Reduction | 5 | <25 | Isomeric nitro compounds | None |
Directed Lithiation/Fluorination | 3 | 65 | None | Regiocontrol |
Triazole Rearrangement | 2 | 75 | Enamide isomers | Atom economy |
Modern approaches reduce purification burden and enable late-stage diversification, critical for pharmaceutical applications like derivatizing valiglurax analogues [6].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0